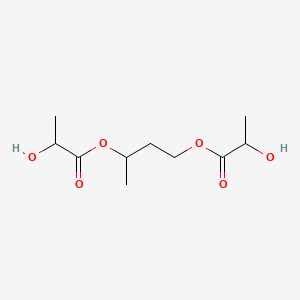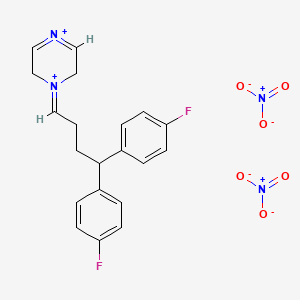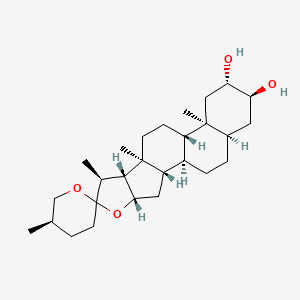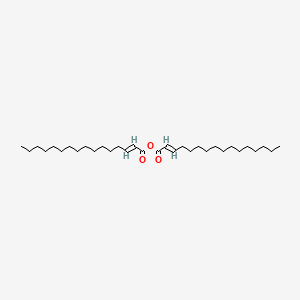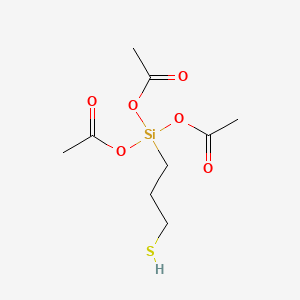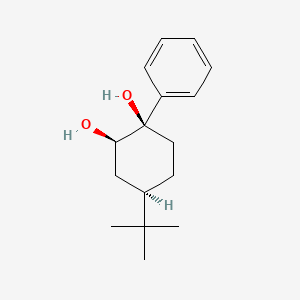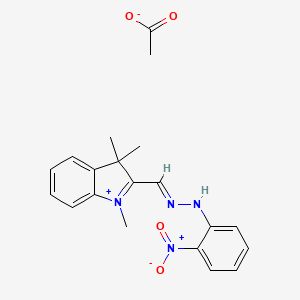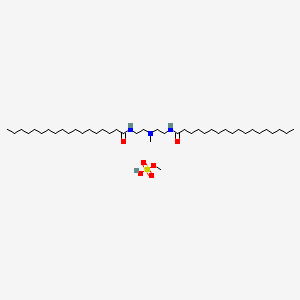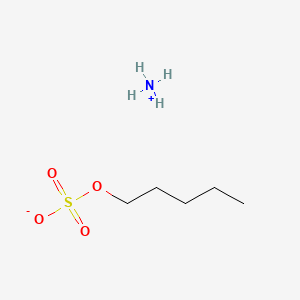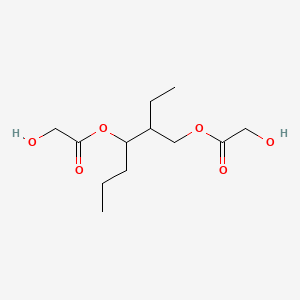
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo es un compuesto orgánico con la fórmula molecular C12H22O6. Es un éster bis(hidroxiaceato) derivado del 2-etil-1-propil-1,3-propanodiol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo típicamente implica la esterificación del 2-etil-1-propil-1,3-propanodiol con ácido glicólico. La reacción generalmente se lleva a cabo en condiciones ácidas, utilizando un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La mezcla de reacción se calienta a reflujo, y el agua formada durante la reacción se elimina continuamente para impulsar la reacción hasta su finalización.
Métodos de producción industrial
En un entorno industrial, la producción del Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo puede implicar un proceso de flujo continuo para mejorar la eficiencia y el rendimiento. Los reactivos se introducen en un reactor donde se someten a esterificación bajo condiciones controladas de temperatura y presión. El producto se purifica luego mediante destilación o cristalización para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en el compuesto se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: Los grupos éster se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos éster pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) es un agente reductor común utilizado para la reducción de ésteres.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidróxido de sodio (NaOH) o amoníaco (NH3).
Productos principales formados
Oxidación: Los productos principales son compuestos carbonílicos como aldehídos o cetonas.
Reducción: Los productos principales son alcoholes.
Sustitución: Los productos principales dependen del nucleófilo utilizado, como amidas o tioésteres.
Aplicaciones Científicas De Investigación
El Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de reacciones de esterificación e hidrólisis catalizadas por enzimas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales, como plastificantes y tensioactivos.
Mecanismo De Acción
El mecanismo de acción del Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo implica su interacción con diversos objetivos y vías moleculares. Los grupos éster en el compuesto pueden sufrir hidrólisis para liberar ácido glicólico y 2-etil-1-propil-1,3-propanodiol. Estos productos pueden luego participar en reacciones bioquímicas adicionales, como la glucólisis y el ciclo del ácido cítrico, contribuyendo al metabolismo celular y la producción de energía.
Comparación Con Compuestos Similares
Compuestos similares
2-Etil-2-(hidroximetil)-1,3-propanodiol: Un compuesto relacionado con propiedades químicas similares pero diferentes patrones de esterificación.
1,3-Propanodiol: Un diol más simple que también puede formar ésteres pero carece de los sustituyentes etil y propil.
Ácido glicólico: Un ácido hidroxílico común que puede formar ésteres con varios alcoholes, incluido el 2-etil-1-propil-1,3-propanodiol.
Singularidad
El Bis(hidroxiaceato) de 2-etil-1-propil-1,3-propanodilo es único debido a su patrón de esterificación específico, que le confiere propiedades químicas y físicas distintivas
Propiedades
Número CAS |
71849-92-8 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate |
InChI |
InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3 |
Clave InChI |
YYCXYHFAXBDFPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)COC(=O)CO)OC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


